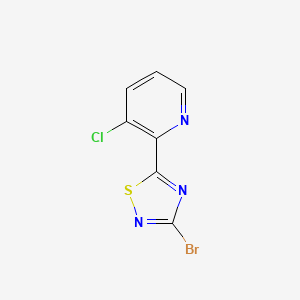
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring The presence of bromine and chlorine atoms in its structure makes it a valuable compound in various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine typically involves the following steps:
Formation of 3-Bromo-1,2,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with bromine in the presence of a suitable solvent.
Coupling with 3-Chloropyridine: The 3-bromo-1,2,4-thiadiazole is then coupled with 3-chloropyridine under specific reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include:
Using Catalysts: Employing catalysts to enhance the reaction rate and selectivity.
Temperature Control: Maintaining optimal temperatures to ensure the stability of the reactants and products.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution with Amines: Can form amino derivatives.
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Coupling Reactions: Can produce biaryl compounds.
Applications De Recherche Scientifique
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Material Science: It is utilized in the creation of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool in studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The thiadiazole ring can also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-1,2,4-thiadiazol-5-amine
- Bis(3-bromo-1,2,4-thiadiazol-5-yl)disulfane
- 4-(3-Bromo-1,2,4-thiadiazol-5-yl)morpholine
Uniqueness
2-(3-Bromo-1,2,4-thiadiazol-5-yl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and interaction profiles. Its combination of a pyridine and thiadiazole ring also offers a versatile scaffold for various chemical modifications and applications.
Propriétés
Formule moléculaire |
C7H3BrClN3S |
|---|---|
Poids moléculaire |
276.54 g/mol |
Nom IUPAC |
3-bromo-5-(3-chloropyridin-2-yl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C7H3BrClN3S/c8-7-11-6(13-12-7)5-4(9)2-1-3-10-5/h1-3H |
Clé InChI |
GODUHOWVNJPHOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=NC(=NS2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















